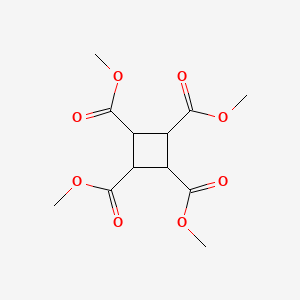

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOMNBIDWYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908252 | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-95-7, 3999-67-5 | |

| Record name | NSC122966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

An In-Depth Technical Guide to the Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Abstract

This compound is a pivotal molecular scaffold, serving as a direct precursor to cyclobutane-1,2,3,4-tetracarboxylic acid and its dianhydride. These derivatives are crucial building blocks in the synthesis of advanced polymers, such as polyimides, and in the construction of metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of the predominant synthetic route to this compound: the photochemical [2+2] cycloaddition of dimethyl maleate or its geometric isomer, dimethyl fumarate. We will delve into the underlying reaction mechanism, explore the critical experimental parameters that govern the reaction's efficiency and stereochemical outcome, present a detailed, self-validating experimental protocol, and discuss the significance of this compound in modern materials science. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

The Core Chemistry: Understanding the Photochemical [2+2] Cycloaddition

The synthesis of the cyclobutane ring from two alkene units is a classic example of a cycloaddition reaction, a subset of pericyclic reactions. The direct dimerization of simple alkenes is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann.

The Causality of the Photochemical Pathway

A thermal [2+2] cycloaddition between two ground-state alkene molecules is considered "symmetry-forbidden."[3] This is because a concerted, suprafacial approach (where the bonding occurs on the same face of each molecule) would require the Highest Occupied Molecular Orbital (HOMO) of one alkene to overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In this case, the orbital phases do not align constructively, leading to a high activation energy barrier.

However, the reaction becomes "symmetry-allowed" under photochemical conditions.[4] Upon absorption of a photon of suitable energy (typically in the UV range), an electron in one alkene molecule is promoted from its HOMO (π orbital) to its LUMO (π* orbital). This excited-state molecule can now react with a ground-state molecule. The critical interaction is between the new HOMO of the excited molecule (the singly occupied π* orbital) and the LUMO of the ground-state molecule. This alignment has the correct symmetry for bond formation to occur readily, leading to the formation of the cyclobutane ring.[3][4]

Reaction Mechanism

The generally accepted mechanism involves the following key steps:

-

Photoexcitation: One molecule of the starting alkene (e.g., dimethyl maleate) absorbs a UV photon, promoting it to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state.

-

Biradical Formation: The excited alkene reacts with a ground-state alkene molecule to form a 1,4-biradical intermediate.

-

Ring Closure: The biradical intermediate undergoes spin inversion (if in the triplet state) and subsequent ring closure to form the stable cyclobutane ring.

The stereochemistry of the starting material is largely retained in the product, a hallmark of many concerted pericyclic reactions.

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

Synthesis Strategy and Experimental Considerations

The successful synthesis of this compound hinges on the careful control of several key experimental parameters.

Precursor Selection and Stereochemistry

The choice between dimethyl maleate (the cis-isomer) and dimethyl fumarate (the trans-isomer) is the primary determinant of the product's stereochemistry.

-

Dimethyl Maleate: Dimerization tends to yield the cis,trans,cis-isomer of the product.

-

Dimethyl Fumarate: Dimerization primarily yields the trans,trans,trans-isomer.[5]

This stereospecificity is a powerful tool for selectively targeting desired isomers. The photodimerization of maleic anhydride to form cyclobutane tetracarboxylic dianhydride (CBTA) is a related and widely used industrial process.[6]

Critical Experimental Parameters

-

Light Source: The wavelength and intensity of the UV light are paramount. UV-C light (around 254 nm) is commonly employed for these reactions.[1][7] Some modern methods utilize high-efficiency LED cold ultraviolet lights (300-400 nm), which offer better temperature control and reduced energy consumption.[8] The reaction vessel must be made of a UV-transparent material, such as quartz.

-

Solvent: While the reaction can be performed in the solid state by irradiating a thin film of the starting material, using a solvent can improve homogeneity.[9] However, the choice of solvent is critical. Solvents that absorb strongly at the irradiation wavelength will inhibit the reaction. Acetone is often used not just as a solvent but also as a "sensitizer," a compound that absorbs the light, enters an excited triplet state, and then transfers that energy to the alkene, facilitating the reaction.[4] Other solvents like ethyl acetate and diethyl carbonate have also been reported.[8]

-

Temperature: Photochemical reactions can generate significant heat, especially when using high-power lamps like high-pressure mercury lamps. Elevated temperatures can lead to side reactions or decomposition. Therefore, maintaining a low and controlled reaction temperature (e.g., 5°C) is often necessary for achieving high yields and purity.[8]

Data Summary

The following tables summarize key physical properties and representative synthesis conditions.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1032-95-7 / 14495-41-1 | [10][11] |

| Molecular Formula | C₁₂H₁₆O₈ | [10] |

| Molecular Weight | 288.25 g/mol | [10] |

| Boiling Point | 356.6°C at 760 mmHg | [10] |

| Density | 1.301 g/cm³ | [10] |

| Appearance | White crystalline solid |[12] |

Table 2: Comparative Synthesis Conditions

| Precursor | Light Source | Solvent/State | Temp. | Yield | Reference |

|---|---|---|---|---|---|

| Maleic Anhydride | High-Pressure Hg Lamp | Ethyl Acetate | 5°C | 32.8% | [8] |

| Maleic Anhydride | LED Cold UV Light | Diethyl Carbonate | -5 to 30°C | High | [8] |

| Dimethyl Fumarate | UV Lamp | Solid State | N/A | N/A | [5][9] |

| Maleic/Fumaric Acid | UV-C (254 nm) | N/A | N/A | N/A |[1][7] |

Detailed Experimental Protocol: Photodimerization of Dimethyl Maleate

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by including clear steps for purification and characterization.

Objective: To synthesize this compound via the photosensitized dimerization of dimethyl maleate.

Materials and Equipment:

-

Dimethyl maleate

-

Acetone (spectroscopic grade, used as solvent and sensitizer)

-

Quartz reaction tube

-

Photochemical reactor equipped with a 254 nm UV lamp and cooling system

-

Rotary evaporator

-

Recrystallization apparatus (Erlenmeyer flask, heating mantle, condenser)

-

Hexanes or Ethanol (for recrystallization)

-

Standard glassware and magnetic stirrer

-

Analytical equipment: NMR spectrometer, IR spectrometer, Mass spectrometer

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

-

Reaction Setup: In a quartz reaction tube, prepare a solution of dimethyl maleate in acetone. A typical concentration is 0.1 M to 0.5 M. Causality: Acetone acts as both a solvent to ensure homogeneity and a triplet sensitizer to improve the efficiency of the photochemical reaction. Quartz is used for its transparency to short-wavelength UV light.

-

Degassing (Optional but Recommended): Bubble nitrogen or argon through the solution for 15-20 minutes. Causality: This removes dissolved oxygen, which can quench the excited triplet state of the sensitizer and lead to unwanted side reactions.

-

Photoreaction: Seal the tube and place it in a photochemical reactor. Irradiate the solution with a 254 nm UV lamp while maintaining a constant temperature (e.g., 10-20°C) using a cooling system. Stir the solution continuously. The reaction time can vary from several hours to days, depending on the scale and lamp intensity. Monitor the reaction progress by TLC or GC-MS if possible.

-

Work-up and Isolation: Once the reaction is deemed complete, transfer the solution to a round-bottom flask. Remove the acetone using a rotary evaporator. The crude product will likely be a viscous oil or a semi-solid residue.

-

Purification: The primary method of purification is recrystallization. Dissolve the crude residue in a minimum amount of a hot solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer (-20°C) to induce crystallization.[12] Causality: Recrystallization separates the desired product from unreacted starting material and soluble oligomeric byproducts based on differences in solubility.

-

Final Product: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Validation

-

Appearance: Pure product should be a white crystalline solid.

-

¹H NMR: Expect complex multiplets in the aliphatic region corresponding to the cyclobutane ring protons and sharp singlets in the 3.6-3.8 ppm range for the four equivalent or non-equivalent methyl ester protons, depending on the isomer.

-

¹³C NMR: Signals for the cyclobutane carbons and the methyl carbons, and a characteristic signal for the carbonyl carbon of the ester groups around 170-175 ppm.

-

IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated exact mass of C₁₂H₁₆O₈ (288.0845).

Downstream Applications

The true value of this compound lies in its role as a stable, purifiable intermediate.

-

Hydrolysis to the Tetra-acid: The tetramethyl ester can be readily hydrolyzed under acidic or basic conditions to yield cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA).[13] This hydrolysis is often driven to completion by the continuous removal of the methanol byproduct.[13]

-

Formation of the Dianhydride: CBTA can be dehydrated, typically using acetic anhydride or thermal methods, to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride. This dianhydride is a key monomer used to produce high-performance polyimides, which are known for their exceptional thermal stability and mechanical strength.[1][8]

-

Use in MOFs: The tetra-acid (CBTA) serves as a versatile polytopic ligand for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[2]

Conclusion

The synthesis of this compound via the photochemical [2+2] cycloaddition of dimethylated maleic or fumaric acid esters is a foundational reaction in organic synthesis with significant implications for materials science. A thorough understanding of the underlying photochemical principles and meticulous control over experimental variables such as light source, temperature, and solvent are essential for achieving high yields and the desired stereochemical outcome. As a stable precursor to versatile tetra-acid and dianhydride building blocks, this compound provides a critical entry point for the development of advanced functional materials.

References

- Nkemngong, D. N. (n.d.). Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors.

- Nkemngong, D. N. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest.

-

ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Griffin, G. W., Vellturo, A. F., & Furukawa, K. (1961). The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,3,4-butane tetracarboxylic acid. [Link]

-

Wikipedia. (n.d.). Maleic anhydride. [Link]

-

PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). [Link]

- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

- Google Patents. (n.d.). US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.

-

Griffin, G. W., et al. (1961). The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer. Journal of the American Chemical Society, 83(1), 1424-1426. [Link]

-

YouTube. (2020). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. [Link]

-

Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]

Sources

- 1. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 7. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 8. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound|lookchem [lookchem.com]

- 11. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a molecule of significant interest in organic synthesis and materials science, often serving as a rigid scaffold for the construction of more complex architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, explaining not just the data, but the causality behind the experimental choices and interpretation.

The Unique Challenge of the Cyclobutane Ring in NMR Spectroscopy

The interpretation of NMR spectra for cyclobutane derivatives is not always straightforward. Unlike more rigid cyclic systems, the cyclobutane ring exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the chemical shifts and coupling constants observed in the NMR spectra. A comprehensive analysis, therefore, requires a nuanced understanding of these dynamic effects.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its stereochemistry and electronic environment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is influenced by the stereochemical arrangement of the four ester groups. The puckered nature of the cyclobutane ring can lead to different magnetic environments for the methine and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | s | 12H | -OCH₃ (Methyl ester protons) |

| ~3.4 | m | 4H | -CH (Cyclobutane ring protons) |

Expert Interpretation: The presence of a single, sharp singlet for the twelve methyl ester protons suggests a high degree of symmetry in the molecule, or rapid conformational averaging on the NMR timescale. The methine protons of the cyclobutane ring appear as a multiplet due to complex spin-spin coupling with neighboring protons. The exact chemical shift and multiplicity can be highly dependent on the specific isomer (cis/trans relationship of the ester groups) and the solvent used.[3] The fluxional nature of the cyclobutane ring often results in averaged chemical shifts and coupling constants that may not perfectly reflect a single static conformation.[1][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester carbonyl carbons) |

| ~52 | -OCH₃ (Methyl ester carbons) |

| ~45 | -CH (Cyclobutane ring carbons) |

Expert Interpretation: Similar to the ¹H NMR, the number of signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. For a highly symmetric isomer, one would expect a single signal for the four equivalent carbonyl carbons, one for the four equivalent methyl carbons, and one for the four equivalent methine carbons of the cyclobutane ring. The chemical shifts are consistent with expectations for ester carbonyls, methoxy groups, and sp³-hybridized carbons within a strained ring system.[5]

Experimental Protocol: NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[6]

-

Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.[8]

-

-

¹³C NMR:

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[10]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional groups.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (sp³ C-H of the cyclobutane ring and methyl groups) |

| ~1735 | Strong, Sharp | C=O stretch (Ester carbonyl) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-O stretch (Ester) |

Expert Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester.[11][12] The presence of two strong bands in the 1200-1100 cm⁻¹ region is also indicative of the C-O stretching vibrations of the ester groups.[12] The medium intensity band around 2950 cm⁻¹ corresponds to the stretching vibrations of the sp³-hybridized C-H bonds of the cyclobutane ring and the methyl groups.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Electron Impact (EI) Mass Spectrometry Data

Electron Impact (EI) is a "hard" ionization technique that causes significant fragmentation, providing a "fingerprint" of the molecule.[14]

| m/z | Relative Intensity | Assignment |

| 288 | Low | [M]⁺ (Molecular Ion) |

| 257 | High | [M - OCH₃]⁺ |

| 229 | Medium | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

Expert Interpretation: The molecular ion peak at m/z 288 confirms the molecular weight of this compound (C₁₂H₁₆O₈).[15] The low intensity of the molecular ion is typical for molecules that readily fragment under EI conditions.[16] The most prominent fragmentation pathway is the loss of a methoxy radical (-OCH₃) to give the intense peak at m/z 257. Subsequent loss of a carbomethoxy radical (-COOCH₃) leads to the fragment at m/z 229. The presence of a strong peak at m/z 59 is a characteristic fragment for methyl esters, corresponding to the [COOCH₃]⁺ ion.[17]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

The sample is vaporized in the ion source under high vacuum.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[18]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. sc.edu [sc.edu]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to the Physical Properties of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Abstract

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a multifaceted organic compound characterized by a rigid cyclobutane core functionalized with four methyl ester groups. This structure imparts significant stereochemical complexity and makes it a valuable chiral building block in synthetic chemistry.[1] Its utility spans the synthesis of stereochemically defined intermediates for pharmaceuticals, specialty polymers, and liquid crystals.[1] A thorough understanding of its physical properties is paramount for its effective application, influencing everything from reaction conditions and purification strategies to formulation and material handling. This guide provides an in-depth analysis of the core physical characteristics of this compound, offering both established data and the experimental context necessary for researchers in the field.

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. For a molecule with the stereochemical potential of this compound, this extends beyond mere chemical formula to include its specific spatial arrangement.

Chemical Identifiers

The compound is registered under various identifiers, which can often correspond to different stereoisomers or database entries. It is crucial for researchers to note the specific CAS number associated with the material they are using, as physical properties can vary between isomers.

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3][4] |

| Molecular Formula | C₁₂H₁₆O₈ | [1][2][3][5][6] |

| Molecular Weight | 288.25 g/mol | [1][2][3][6] |

| Exact Mass | 288.08451746 Da | [2][3] |

| Common CAS Numbers | 1032-95-7, 14495-41-1, 3999-67-5 | [2][3][4][5][7] |

The Critical Role of Stereoisomerism

The cyclobutane ring is not planar, and the four carboxylate substituents can be arranged in various spatial orientations (cis/trans) relative to each other. This gives rise to multiple stereoisomers, such as the cis,trans,cis form.[2][3] Each unique isomer will have distinct physical properties, most notably its melting point, solubility, and crystal structure. The observed melting point range, for instance, can be an indicator of isomeric purity. Therefore, specifying the isomer is as important as naming the compound itself.

Molecular Structure

The general structure is defined by the central four-membered carbon ring. Understanding this framework is key to interpreting its chemical behavior and physical characteristics.

Caption: 2D representation of this compound.

Core Physical Properties

The utility of a compound in a laboratory or industrial setting is largely dictated by its physical properties. These values inform purification methods, solvent selection, and storage conditions.

Summary of Physical Properties

The following table summarizes the key quantitative physical data available for this compound.

| Property | Value | Unit | Source |

| Physical State | White to Off-White Solid | - | [4] |

| Melting Point | 145.0 - 149.0 (or 147) | °C | [1][4] |

| Boiling Point | 356.6 (at 760 mmHg) | °C | [1][2] |

| Density | 1.301 | g/cm³ | [1][2] |

| Flash Point | 155.6 | °C | [2] |

| Vapor Pressure | 2.89 x 10⁻⁵ | mmHg at 25°C | [2] |

| XLogP3 | -0.6 | - | [2][3] |

| Hydrogen Bond Donors | 0 | - | [2][3] |

| Hydrogen Bond Acceptors | 8 | - | [2][3] |

Thermal Properties

The compound's high melting point indicates that it is a solid at room temperature with significant lattice energy.[1][4] This crystalline nature is advantageous for purification via recrystallization. The relatively high boiling point suggests that vacuum distillation would be required to purify the compound without decomposition.[1][2] The flash point of 155.6°C is an important safety parameter, indicating the temperature at which its vapors can ignite in the presence of an ignition source.[2]

Solubility Profile

The compound is reported to be slightly soluble in chloroform, DMSO, and ethyl acetate.[4] This limited solubility in common organic solvents is a critical consideration for synthetic chemists. The molecular structure provides insight into this behavior: while it has eight hydrogen bond acceptor sites (the oxygen atoms of the ester groups), it has no hydrogen bond donors.[2][3] Its low octanol-water partition coefficient (XLogP3 of -0.6) suggests a degree of hydrophilicity, yet its rigid, nonpolar cyclobutane core limits its interaction with highly polar solvents like water.[2][3]

Methodologies for Physical Property Determination

To ensure the trustworthiness of experimental data, physical properties must be measured on well-characterized, pure material. The following workflows and protocols represent a self-validating system for compound analysis.

Workflow for Compound Characterization

This logical flow ensures that property measurements are performed on a substance of confirmed identity and purity.

Caption: Standard workflow for verifying a compound before physical property measurement.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which serves as an indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or wet sample will lead to a depressed and broad melting range.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heat transfer.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Scan (Optional): Quickly heat the sample to get an approximate melting point. This informs the rate of heating for the precise measurement.

-

Precise Measurement: Cool the apparatus and use a new sample. Heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2. A pure compound typically has a sharp melting range of < 2°C.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).

-

Sample Measurement: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: Add the selected solvent to each tube in 0.1 mL increments, up to a total of 1 mL.

-

Observation: After each addition, vortex the tube for 30 seconds and visually inspect for dissolution. Classify solubility as:

-

Soluble: Complete dissolution.

-

Slightly Soluble: Partial dissolution.

-

Insoluble: No visible dissolution.

-

-

Documentation: Record the results in a table. This provides a practical guide for choosing solvents for reactions and recrystallization.

Implications in Research and Development

The physical properties of this compound are not merely academic data points; they have direct consequences for its practical application.

-

For Synthetic Chemists: The solid nature and high melting point make the compound easy to handle, weigh, and store.[1][4] The limited solubility profile necessitates careful solvent selection for reactions; a solvent in which the starting material is slightly soluble at room temperature but highly soluble when heated is an ideal candidate for recrystallization.[4]

-

For Drug Development Professionals: As a chiral building block, this compound's rigid scaffold is used to create molecules with precise three-dimensional structures, which is critical for targeted biological activity.[1] Its solubility and thermal stability are key pre-formulation parameters that will influence how a potential active pharmaceutical ingredient (API) derived from it can be processed and delivered.

Conclusion

This compound is a crystalline solid with a high melting point, a high boiling point, and limited solubility in common organic solvents. Its physical characteristics are intrinsically linked to its rigid, stereochemically complex molecular structure. A comprehensive understanding and precise measurement of these properties, grounded in rigorous identity and purity confirmation, are essential for leveraging its full potential as a versatile building block in academic and industrial research.

References

-

This compound - LookChem. LookChem. Available at: [Link]

-

Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1,2,3,4-Tetramethyl-cyclopentane - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate - Chemsrc. Chemsrc. Available at: [Link]

-

Nitrone | CH3NO | CID 6350 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Properties of Normetadrenaline, tri-TMS (CAS 68595-62-0) - Cheméo. Cheméo. Available at: [Link]

-

Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0 | Chemsrc. Chemsrc. Available at: [Link]

-

Chemical Properties of Cyclopentanol, 2-bromo-, cis- (CAS 28435-62-3) - Cheméo. Cheméo. Available at: [Link]

-

Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

2,2,4,4-Tetramethylcyclobutanedione - Wikipedia. Wikipedia. Available at: [Link]

-

Tetramethylbutane - Wikipedia. Wikipedia. Available at: [Link]

-

1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties by Cheméo. Cheméo. Available at: [Link]

Sources

- 1. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tetramethyl-1,2,3,4-cyclobutanetetracarboxylate | 14495-41-1 [chemicalbook.com]

- 5. CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | Chemsrc [chemsrc.com]

- 6. Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester [cymitquimica.com]

- 7. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]

An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. Its rigid, three-dimensional structure and the presence of four reactive ester functionalities make it a valuable building block in various fields of chemical synthesis, from the development of novel polymers and metal-organic frameworks (MOFs) to its potential as a scaffold in the design of new therapeutic agents. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and characterization of this compound, with a focus on its practical applications for researchers in both materials science and drug development.

The Molecular Architecture: Stereoisomerism of this compound

The core of this compound is a four-membered cyclobutane ring, with a methoxycarbonyl group attached to each carbon atom. The spatial arrangement of these four substituents gives rise to several stereoisomers. Understanding the distinct stereochemistry of each isomer is crucial as it dictates the molecule's overall symmetry, physical properties, and its suitability for specific applications.

Based on the relative orientation of the four methoxycarbonyl groups (either above or below the plane of the cyclobutane ring), there are four primary stereoisomers of 1,2,3,4-tetrasubstituted cyclobutanes. These are often described using cis and trans nomenclature. One of the most commonly available isomers is the cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester [1].

Synthesis of this compound: The [2+2] Photocycloaddition

The primary and most efficient method for synthesizing the cyclobutane core of this compound is through a [2+2] photocycloaddition reaction of an alkene precursor. Specifically, the dimerization of dimethyl maleate or dimethyl fumarate under photochemical conditions yields the desired cyclobutane ring system.

Reaction Mechanism

The [2+2] photocycloaddition is a photochemical reaction that involves the formation of a cyclobutane ring from two alkene molecules. The reaction proceeds through a concerted mechanism, where the stereochemistry of the product is dependent on the stereochemistry of the starting alkenes and the reaction conditions. The generally accepted mechanism involves the photoexcitation of one alkene molecule to its triplet state, which then adds to a ground-state alkene molecule to form a diradical intermediate. This intermediate then undergoes ring closure to form the cyclobutane product.

Experimental Protocol: Synthesis of Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate

The following is a representative protocol for the synthesis of a stereoisomer of this compound via the photochemical dimerization of dimethyl maleate. The specific isomer obtained can be influenced by the reaction conditions.

Materials:

-

Dimethyl maleate

-

Acetone (as a photosensitizer)

-

Dichloromethane (solvent)

-

High-pressure mercury lamp or other suitable UV light source

-

Quartz reaction vessel

-

Rotary evaporator

-

Recrystallization solvent (e.g., methanol)

Procedure:

-

A solution of dimethyl maleate and a photosensitizer (e.g., acetone) in a suitable solvent like dichloromethane is prepared in a quartz reaction vessel. The concentration of the reactants should be optimized to favor intermolecular dimerization.

-

The reaction vessel is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

-

The solution is irradiated with a high-pressure mercury lamp for a specified period (typically several hours to days). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, which may be a mixture of stereoisomers, is then purified by recrystallization from a suitable solvent, such as methanol, to isolate the desired stereoisomer. For instance, the cis,trans,cis isomer can be selectively crystallized.

Spectroscopic Characterization

The unambiguous identification of the different stereoisomers of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The symmetry of each stereoisomer will be reflected in the number of distinct signals in its ¹H and ¹³C NMR spectra. For example, a highly symmetrical isomer will exhibit a simpler spectrum with fewer peaks compared to a less symmetrical one. The coupling constants between the cyclobutane ring protons in the ¹H NMR spectrum are particularly informative for determining the relative stereochemistry of the substituents.

Table 1: Representative NMR Data for a this compound Isomer

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.7 | s | -OCH₃ |

| ~3.4 | m | Cyclobutane-H | |

| ¹³C | ~172 | s | C=O |

| ~52 | q | -OCH₃ | |

| ~45 | d | Cyclobutane-CH |

Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used for analysis.

Applications in Materials Science and Drug Development

The rigid cyclobutane core and the presence of four ester groups make this compound a versatile building block for the synthesis of more complex molecules and materials.

Precursor for Metal-Organic Frameworks (MOFs)

The corresponding carboxylic acid, 1,2,3,4-cyclobutanetetracarboxylic acid, obtained by the hydrolysis of the tetramethyl ester, is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). The rigid and well-defined geometry of the cyclobutane ring allows for the predictable assembly of porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Monomer for Polyester Synthesis

This compound can be used as a tetrafunctional monomer in the synthesis of branched or cross-linked polyesters. The incorporation of the rigid cyclobutane unit into the polymer backbone can significantly impact the material's thermal and mechanical properties, such as increasing the glass transition temperature and enhancing rigidity. Such polyesters may find applications as specialty plastics and resins.

Scaffold in Drug Discovery

While direct applications in drug development are less documented, the rigid and well-defined three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of new therapeutic agents. The four ester groups can be functionalized to introduce pharmacophoric elements, and the stereochemistry of the cyclobutane ring can be used to control the spatial orientation of these groups, which is critical for molecular recognition and biological activity. The use of such rigid scaffolds can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Conclusion

This compound is a molecule with rich stereochemistry and significant potential as a versatile building block in organic synthesis. Its synthesis, primarily through the [2+2] photocycloaddition of dimethyl maleate, provides access to a variety of stereoisomers, each with unique properties. The ability to convert this tetra-ester into the corresponding carboxylic acid opens up avenues for its use in the rapidly growing field of metal-organic frameworks. Furthermore, its role as a monomer in polyester synthesis and its potential as a rigid scaffold in medicinal chemistry underscore its importance for researchers in both materials science and drug development. A thorough understanding of its synthesis, stereochemistry, and reactivity is key to unlocking its full potential in these and other emerging applications.

References

-

Scribd. (n.d.). Dimethyl Maleate to Dimethyl Fumarate. Retrieved from [Link]

-

Studylib. (n.d.). Dimethyl Maleate Isomerization Lab Manual. Retrieved from [Link]

-

YouTube. (2020, November 7). Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena. Retrieved from [Link]

-

PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). cis,trans,cis-1,2,3,4-Tetracarbomethoxycyclobutane. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate. Retrieved from [Link]

-

MDPI. (2018). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. Polymers, 10(7), 753. [Link]

-

European Coatings. (2023, September 2). Bio-based polyesters synthesised from furanic cyclobutane diacid. Retrieved from [Link]

-

The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

-

WIPO Patentscope. (2018, February 22). POLYESTER COMPOSITIONS WHICH COMPRISE TETRAMETHYLCYCLOBUTANDIOL AND ETHYLENE GLYCOL, WITH IMPROVED CATALYST SYSTEM. Retrieved from [Link]

-

NIH. (2018). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Polymers, 10(11), 1257. [Link]

-

NIH. (2018, March 16). Controlled drug delivery vehicles for cancer treatment and their performance. Retrieved from [Link]

-

NIH. (2022). Enhanced drug delivery with nanocarriers: a comprehensive review of recent advances in breast cancer detection and treatment. Retrieved from [Link]

-

MDPI. (2023). Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review. Retrieved from [Link]

-

ScienceDirect. (2022). Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate: Synthesis, Properties, and Applications

Introduction: The Significance of a Strained Ring System

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. The strained four-membered ring of the cyclobutane core imparts unique conformational constraints and reactivity to the molecule. These characteristics make it a valuable precursor in the synthesis of complex architectures, including polyimides, polyesters, and metal-organic frameworks (MOFs).[1] The stereoisomeric possibilities of the four ester groups on the cyclobutane ring further enhance its utility, allowing for the fine-tuning of the resulting material's properties.

Stereoisomerism and CAS Number Identification

The substitution pattern on the cyclobutane ring gives rise to several stereoisomers. Understanding the specific stereochemistry is crucial as it dictates the three-dimensional structure and, consequently, the properties of materials derived from it. There are four possible stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.

Several CAS numbers are associated with this compound, often referring to different isomers or mixtures of isomers. The most commonly encountered CAS numbers are:

-

1032-95-7 : This CAS number is explicitly assigned to the cis,trans,cis-isomer .[2]

-

3999-67-5 : This number is associated with the (1α,2β,3α,4β)-isomer , which is stereochemically equivalent to the cis,trans,cis-isomer.[3]

-

14495-41-1 : This CAS number is frequently used in commercial listings for the compound, often without specifying the exact stereoisomeric composition.[3] It is crucial for researchers to verify the isomeric purity when sourcing this material.

Synthesis of this compound

The primary synthetic route to the cyclobutane core involves the [2+2] photocycloaddition of unsaturated precursors. The tetramethyl ester is then typically prepared through one of two main pathways: direct photodimerization of dimethyl maleate or esterification of the pre-formed cyclobutane-1,2,3,4-tetracarboxylic acid.

Photochemical Dimerization of Dimethyl Maleate

The direct photochemical dimerization of dimethyl maleate is a common method for constructing the tetrasubstituted cyclobutane ring. This reaction is typically carried out by exposing a solution of dimethyl maleate to ultraviolet radiation. The mechanism proceeds through the excitation of a dimethyl maleate molecule to a triplet state, which then adds to a ground-state molecule to form the cyclobutane ring.

Experimental Protocol: Synthesis of this compound via Photodimerization

This protocol is a generalized procedure based on the principles of photochemical [2+2] cycloaddition.

Materials:

-

Dimethyl maleate

-

Acetone (as a photosensitizer)

-

Dichloromethane or other suitable solvent

-

High-pressure mercury vapor lamp or other UV light source

-

Quartz reaction vessel

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Hexane and ethyl acetate for chromatography

Procedure:

-

A solution of dimethyl maleate in a suitable solvent (e.g., dichloromethane) with a photosensitizer (e.g., acetone) is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the excited state by oxygen.

-

The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury vapor lamp. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, which will be a mixture of stereoisomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

The fractions containing the desired product are collected, and the solvent is evaporated to yield the purified this compound.

Causality Behind Experimental Choices:

-

Photosensitizer (Acetone): Dimethyl maleate does not efficiently absorb the UV light emitted by the lamp. Acetone absorbs the light and transfers the energy to the dimethyl maleate, promoting it to the reactive triplet state.

-

Deoxygenation: Molecular oxygen is a triplet in its ground state and can quench the excited triplet state of the photosensitizer or the reactant, thus inhibiting the desired cycloaddition.

-

Quartz Vessel: Quartz is used because it is transparent to the UV radiation required for the reaction, whereas standard borosilicate glass is not.

Caption: Workflow for the synthesis of this compound.

Esterification of Cyclobutane-1,2,3,4-tetracarboxylic Acid

An alternative route involves the initial synthesis of cyclobutane-1,2,3,a4-tetracarboxylic acid, followed by esterification. The tetracarboxylic acid can be synthesized via the photodimerization of maleic or fumaric acid, followed by hydrolysis of the resulting dianhydride.[4] The subsequent esterification is typically carried out using a large excess of methanol under acidic catalysis (Fischer esterification).

Experimental Protocol: Fischer Esterification of Cyclobutane-1,2,3,4-tetracarboxylic Acid

Materials:

-

Cyclobutane-1,2,3,4-tetracarboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Rotary evaporator

Procedure:

-

Cyclobutane-1,2,3,4-tetracarboxylic acid is suspended in a large excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude tetramethyl ester.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Trustworthiness of the Protocol:

This self-validating system relies on the monitoring of the reaction progress by TLC to ensure complete conversion of the starting material. The neutralization step with sodium bicarbonate is crucial for removing the acid catalyst, preventing potential side reactions during work-up and storage. The final purity of the product should be confirmed by spectroscopic methods.

Sources

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate molecular weight

An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile organic compound featuring a unique, strained four-membered carbon ring. Its structure, characterized by four methyl ester groups, provides a valuable scaffold for advanced chemical synthesis and materials science. This guide offers a comprehensive overview of its core chemical and physical properties, with a primary focus on its molecular weight. Furthermore, it delves into its synthesis, stereochemical considerations, and burgeoning applications in medicinal chemistry and polymer science, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized for the unique structural and conformational properties it imparts to molecules.[1][2] In medicinal chemistry, the rigid, three-dimensional nature of the cyclobutane core offers a powerful tool for creating conformationally restricted analogues of drug candidates, improving metabolic stability, and serving as a non-planar bioisostere for aromatic rings.[1][2] this compound serves as a key building block in this domain, providing a synthetically accessible entry point to a variety of complex molecular architectures. Its tetra-functional nature makes it a precursor for polymers, metal-organic frameworks, and pharmacologically active compounds.[3][4]

Chemical Identity and Molecular Weight

The precise characterization of a compound begins with its fundamental identifiers and molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

Molecular Formula and Weight

The molecular formula for this compound is C₁₂H₁₆O₈ .[3][5][6][7][8] This composition dictates its molecular weight, a cornerstone for all quantitative chemical work.

-

Average Molecular Weight: Approximately 288.25 g/mol .[9][10][] This value is calculated using the weighted average of the natural abundances of the isotopes of each element.

-

Exact (Monoisotopic) Mass: 288.08451746 u .[5][8] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The exact mass is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for unambiguous formula determination.

Key Identifiers

Due to the existence of multiple stereoisomers, several CAS numbers may be associated with this compound. It is crucial for researchers to note the specific isomer being used.

| Identifier | Value | Source |

| IUPAC Name | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | [][12] |

| Molecular Formula | C₁₂H₁₆O₈ | [3][5][6][7][8][9] |

| Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic acid, tetramethyl ester | [3][7] |

| CAS Numbers | 1032-95-7, 3999-67-5, 14495-41-1 (isomer dependent) | [5][6][7][8][9] |

| Canonical SMILES | COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | [3][5][12] |

| InChI Key | NXMOMNBIDWYNOP-UHFFFAOYSA-N | [10][][12] |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure: a compact, non-polar carbocyclic core functionalized with four polar ester groups. This duality influences its solubility, thermal stability, and reactivity.

| Property | Value | Source |

| Density | 1.301 g/cm³ | [5][6][7] |

| Boiling Point | 356.6 °C at 760 mmHg | [5][6][7] |

| Flash Point | 155.6 °C | [5][6][7] |

| Appearance | White to almost-white powder or crystal | [3] |

| Hydrogen Bond Donor Count | 0 | [5][8] |

| Hydrogen Bond Acceptor Count | 8 | [5][8] |

| Rotatable Bond Count | 8 | [5][8] |

The high boiling point and flash point are indicative of a stable molecule with significant intermolecular forces, likely dipole-dipole interactions between the ester groups. The eight oxygen atoms can act as hydrogen bond acceptors, influencing solubility in protic solvents.

Structural Representation & Stereoisomerism

The cyclobutane ring is not perfectly flat but exists in a puckered conformation. The four substituents can be arranged in various spatial orientations (stereoisomers), leading to significant differences in physical properties and biological activity. The IUPAC name and CAS number should be carefully specified in experimental work to ensure reproducibility.

Caption: 2D structure of this compound.

Synthesis and Key Reactions

The synthesis of the cyclobutane core often relies on photochemical methods, showcasing a green chemistry approach to forming strained ring systems.

General Synthetic Workflow

A common route to the cyclobutane-1,2,3,4-tetracarboxylic acid scaffold involves the [2+2] photodimerization of maleic anhydride or its derivatives, which can then be converted to the tetramethyl ester.[13]

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: Hydrolysis to the Tetracarboxylic Acid

A key application of this compound is as a stable intermediate for the production of 1,2,3,4-butanetetracarboxylic acid (BTCA), a cross-linking agent. The hydrolysis of the four ester groups is a critical step.

Objective: To convert tetramethyl 1,2,3,4-butanetetracarboxylate to 1,2,3,4-butanetetracarboxylic acid via acid-catalyzed hydrolysis.

Methodology (based on patent literature[14]):

-

Reactor Setup: A multi-neck flask is equipped with a distillation head, condenser, and an addition funnel.

-

Charging: The flask is charged with tetramethyl 1,2,3,4-butanetetracarboxylate and water.

-

Heating: The mixture is heated to a reaction temperature of approximately 100-103 °C.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is added to the heated mixture.

-

Reaction & Distillation: As the hydrolysis proceeds, methanol is formed. The methanol is continuously removed from the reaction mixture by distillation (as a methanol-water azeotrope) to drive the equilibrium towards the product. Water is added back to the reactor to maintain a constant volume.

-

Monitoring: The reaction progress is monitored by analyzing the conversion of the ester to the free acid. Under these conditions, near-complete conversion can be achieved in 5-9 hours.[14]

Causality: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Continuous removal of the methanol byproduct is a critical application of Le Chatelier's principle, preventing the reverse reaction (esterification) and ensuring a high yield of the desired tetracarboxylic acid.

Applications in Drug Discovery and Materials Science

The rigid cyclobutane scaffold is a privileged structure in modern drug design. Its incorporation can lead to significant improvements in a compound's pharmacological profile.

Caption: Advantages of the cyclobutane core in drug development.

-

Medicinal Chemistry: Cyclobutane rings are used to lock flexible molecules into a specific bioactive conformation, enhancing binding affinity and selectivity for their biological targets.[1][2] They can improve metabolic stability by replacing labile groups or by shielding susceptible positions from metabolic enzymes.[1][2] The unique four-membered ring structure is an indispensable framework in the design of drugs for cancer, neurological disorders, and viral infections.[15]

-

Polymer Science: The corresponding dianhydride and tetracarboxylic acid derivatives are used to synthesize polyimides and polyesters with high thermal stability.[13]

-

Materials Science: The tetracarboxylate ligand has been used to construct three-dimensional metal-coordination polymers, also known as metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.[4]

Conclusion

This compound is more than a simple organic molecule; it is a strategic building block for innovation. With a precisely determined molecular weight of approximately 288.25 g/mol (exact mass 288.084517 u), this compound provides a reliable foundation for quantitative scientific endeavors. Its true value is realized in its application, where the unique cyclobutane core it carries enables the design of next-generation pharmaceuticals, high-performance polymers, and novel materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist or researcher looking to leverage the distinct advantages of strained-ring systems in their work.

References

-

LookChem. This compound. [Link]

-

LookChem. This compound (CAS No.:3999-67-5). [Link]

-

ProQuest. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. [Link]

-

PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). [Link]

-

SpectraBase. This compound. [Link]

-

Wessjohann, L.A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

- Google Patents. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.

-

ResearchGate. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]

-

Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]

- 8. This compound|lookchem [lookchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. spectrabase.com [spectrabase.com]

- 12. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 14. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]

- 15. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data table to offer a predictive framework based on physicochemical properties and provides a robust experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility

This compound is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. Its rigid, cyclic core functionalized with four methyl ester groups makes it a valuable building block in organic synthesis, materials science, and the development of novel molecular architectures.[1] Applications range from the synthesis of complex organic molecules and polymers to the formation of metal-organic frameworks.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for:

-

Reaction Medium: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification: Selecting appropriate solvents for crystallization or chromatographic separation.[2]

-

Formulation: Developing stable solutions for various applications.

-

Analysis: Preparing samples for techniques like NMR or HPLC.

This guide will first establish the physicochemical profile of the molecule, then use these properties to predict its solubility behavior, and finally, provide a detailed methodology for its empirical determination.

Physicochemical Profile and Structural Analysis

The solubility of a compound is dictated by its molecular structure. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₈ | [3][4][] |

| Molecular Weight | 288.25 g/mol | [3][4][6] |

| Appearance | Typically a solid at room temperature | Inferred |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 8 (from the carbonyl and ether oxygens) | [3] |

| XLogP3 (LogP) | -0.6 | [3][6] |

| Density | 1.301 g/cm³ | [3][4] |

| Boiling Point | 356.6 °C at 760 mmHg | [3][4] |

| Canonical SMILES | COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | [3][6] |

Expert Analysis of the Structure:

The structure reveals two key features influencing solubility:

-

Polar Groups: The presence of eight oxygen atoms within four ester functionalities creates multiple sites for dipole-dipole interactions and hydrogen bond acceptance. This imparts a significant degree of polarity to the molecule.

-

Non-Polar Core: The cyclobutane ring and the four methyl groups form a non-polar, hydrocarbon backbone.

The calculated LogP value of -0.6 is noteworthy.[3][6] A negative LogP indicates a preference for hydrophilic or polar environments over non-polar (lipophilic) ones. The molecule lacks any hydrogen bond donors (like -OH or -NH groups), meaning it can only accept hydrogen bonds from protic solvents, not donate them.

Theoretical Solubility Framework & Qualitative Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

Interaction with Solvent Types

The interplay between the molecule's polar ester groups and its non-polar hydrocarbon framework determines its solubility in different solvent classes.

Caption: Solute-solvent interaction diagram.

Predicted Solubility Table

Based on the theoretical framework, a qualitative prediction of solubility in common organic solvents can be made. It is crucial to note that these are predictions; experimental verification is essential and is detailed in the next section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ester groups can accept hydrogen bonds from the solvent's -OH groups. However, the non-polar hydrocarbon core may limit high solubility, especially in water. A patent describing the hydrolysis of this compound notes its low reactivity in water, suggesting limited solubility.[9] |

| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar ester groups are expected to be the dominant force, leading to good solvation without the steric hindrance of hydrogen bonding networks. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble to Sparingly Soluble | The high polarity of the solute's ester functionalities is a significant mismatch for non-polar solvents. While some literature indicates use in toluene or ethyl acetate/hexane mixtures for chromatography, this is often for separation, not high-concentration dissolution.[2] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to fact, a standardized experimental procedure is required. The isothermal equilibrium shake-flask method is a reliable and widely adopted technique for determining the solubility of a solid compound in a solvent.[7][10]

Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (>98% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

Appropriate analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid compound (e.g., ~50 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains after equilibration.

-

Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure complete saturation.[7]

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vial and let it stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

-

Dispense the filtered, saturated solution directly into a pre-weighed volumetric flask for gravimetric analysis or for dilution for spectroscopic analysis.

-

-

Quantification (Example using HPLC):

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

-

Precisely dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Safety and Handling

As a matter of professional practice, all chemicals must be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.[11]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or solvent vapors.[11][12]

-

Handling Precautions: Avoid contact with skin and eyes.[12] Avoid the formation of dust and aerosols.[12] In case of contact, wash the affected area thoroughly with soap and water.[12]

-